6-Bromo-5-(trifluoromethyl)quinolin-8-amine
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Overview
Description
6-Bromo-5-(trifluoromethyl)quinolin-8-amine is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)quinolin-8-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)quinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: Used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)quinolin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinoline derivatives, such as:
- 6-Trifluoromethylquinoline
- 5,7,8-Trifluoroquinoline
- 5-Bromo-8-hydroxyquinoline
Uniqueness
6-Bromo-5-(trifluoromethyl)quinolin-8-amine is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly enhance its biological activity and provide unique chemical properties compared to other quinoline derivatives .
Biological Activity
6-Bromo-5-(trifluoromethyl)quinolin-8-amine is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be depicted as follows:
This structure features:
- A quinoline core , which is known for various biological activities.
- A bromine atom that may enhance lipophilicity and biological interactions.
- A trifluoromethyl group that can affect the compound's reactivity and stability.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that similar compounds can inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HepG2 (liver cancer) | 0.07 | |
MCF7 (breast cancer) | 0.91 | |
PC3 (prostate cancer) | 0.91 | |
A549 (lung cancer) | 0.15 |
The mechanism of action of this compound is believed to involve:
- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cancer progression, similar to other quinoline derivatives.
- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M phase.
Case Studies
Several case studies have highlighted the significance of this compound in drug discovery:
- In Vitro Studies : In vitro evaluations have demonstrated that derivatives with similar structures exhibit higher cytotoxicity against various cancer types compared to standard chemotherapeutics like gefitinib and lapatinib .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the quinoline structure can lead to enhanced biological activity. For instance, the introduction of halogen substituents has been correlated with increased potency against certain cancer cell lines .
- Animal Models : Preliminary studies using xenograft models have shown promising results in tumor growth inhibition when treated with quinoline derivatives, suggesting potential for further development into therapeutic agents .
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3N2/c11-6-4-7(15)9-5(2-1-3-16-9)8(6)10(12,13)14/h1-4H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCHJXGFBGANIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C(F)(F)F)Br)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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